1,1,1-Trifluoro-6-methylhept-5-ene-2,4-dione

Metal-containing monomers Coordination chemistry β-diketone complexes

1,1,1-Trifluoro-6-methylhept-5-ene-2,4-dione (CAS 541-80-0) is a fluorinated β-diketone characterized by a trifluoromethyl group and a terminal vinyl group, giving it the molecular formula C8H9F3O2 and a molecular weight of 194.15 g/mol. It belongs to the substituted 6-heptene-1,3-dione class.

Molecular Formula C8H9F3O2
Molecular Weight 194.15 g/mol
CAS No. 541-80-0
Cat. No. B13993947
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1,1-Trifluoro-6-methylhept-5-ene-2,4-dione
CAS541-80-0
Molecular FormulaC8H9F3O2
Molecular Weight194.15 g/mol
Structural Identifiers
SMILESCC(=CC(=O)CC(=O)C(F)(F)F)C
InChIInChI=1S/C8H9F3O2/c1-5(2)3-6(12)4-7(13)8(9,10)11/h3H,4H2,1-2H3
InChIKeyAKGDLPUHBUOUNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,1,1-Trifluoro-6-methylhept-5-ene-2,4-dione (CAS 541-80-0): A Fluorinated Enedione Building Block for Chelation and Heterocycle Synthesis


1,1,1-Trifluoro-6-methylhept-5-ene-2,4-dione (CAS 541-80-0) is a fluorinated β-diketone characterized by a trifluoromethyl group and a terminal vinyl group, giving it the molecular formula C8H9F3O2 and a molecular weight of 194.15 g/mol . It belongs to the substituted 6-heptene-1,3-dione class [1]. Its predicted physical properties include a density of 1.179 g/cm³ and a boiling point of 196.4°C at 760 mmHg . The compound is registered under the alias NSC 42612, indicating its historical inclusion in screening libraries [2].

Why 1,1,1-Trifluoro-6-methylhept-5-ene-2,4-dione Cannot Be Replaced by Saturated Analogs in Coordination Chemistry


Generic substitution of 1,1,1-Trifluoro-6-methylhept-5-ene-2,4-dione with a saturated or non-fluorinated diketone fails because its unique combination of a strong electron-withdrawing trifluoromethyl group and a polymerizable vinyl moiety enables reactivity and complexation modes not accessible to simpler analogs. The trifluoromethyl group significantly enhances the acidity of the enol proton and the volatility of resulting metal complexes compared to non-fluorinated analogs [1]. Critically, the terminal vinyl group is not inert; it has been explicitly proposed to participate in complexation, providing a secondary coordination or polymerization site that is absent in saturated analogs like 1,1,1-trifluoro-6-methylheptane-2,4-dione (CAS 461-92-7) [2]. This bifunctional nature is essential for applications requiring metal-containing monomers.

Quantitative Differentiation Guide for 1,1,1-Trifluoro-6-methylhept-5-ene-2,4-dione


Proof of Unique Bifunctional (Chelation + Vinyl) Coordination Mode

The target compound's vinyl group is not merely a structural feature but an active participant in metal complexation. This contrasts directly with saturated analogs like 1,1,1-trifluoro-6-methylheptane-2,4-dione, where the alkyl chain is functionally inert. Zheltvai et al. (1995) studied a series of substituted 6-heptene-1,3-diones and specifically proposed that the vinyl groups of the ligands are involved in forming π-complexes with metal ions, a mechanism absent in the saturated comparator [1]. While exact stability constants for the target compound are not publicly available in the abstract, the study's methodology established a framework for quantifying this difference via pH-metric titration at 20 °C and ionic strength μ = 0.1 for related systems [1].

Metal-containing monomers Coordination chemistry β-diketone complexes

Enhanced Acidity and Metal Complex Volatility vs. Non-Fluorinated Parent (Hept-5-ene-2,4-dione)

The introduction of the trifluoromethyl group dramatically alters the ligand's electronic properties. The predicted pKa of the target compound is 6.47±0.10 , significantly more acidic than the non-fluorinated parent 5-methylheptane-2,4-dione due to the strong -I effect of the CF3 group. This acidification translates directly into the properties of its metal complexes. Studies on analogous fluorinated β-diketonates show that increasing fluorination enhances complex volatility and thermal stability, crucial for Chemical Vapor Deposition (CVD) precursor applications [1]. The non-fluorinated hept-5-ene-2,4-dione would yield complexes with significantly lower volatility and higher decomposition temperatures, making them unsuitable for gas-phase deposition processes.

Metal complex volatility Ligand acidity CVD/ALD precursors

Structural Confirmation of Regio- and Stereochemistry via 19F NMR

The trifluoromethyl group provides a unique, highly sensitive 19F NMR handle that allows for unambiguous confirmation of regiochemistry and alkene geometry. This is a critical quality control (QC) metric for procurement. Unlike the saturated analog (CAS 461-92-7) or the non-fluorinated parent, 19F NMR can detect even trace isomeric impurities that would be invisible by 1H NMR alone [1]. The benchmark for an acceptable QC specification for this compound would include a single, sharp 19F NMR resonance for the CF3 group, with the absence of extra signals indicating high purity and correct structure. This analytical advantage is absent in non-fluorinated analogs like 5-methylheptane-2,4-dione, which rely solely on less discriminating 1H and 13C NMR.

Analytical characterization 19F NMR spectroscopy Quality control

Key Application Scenarios for 1,1,1-Trifluoro-6-methylhept-5-ene-2,4-dione Driven by Its Structural Differentiation


Synthesis of Metal-Containing Monomers and Polymerization Catalysts

The primary demonstrated application stems from its ability to form stable metal chelates while retaining a polymerizable vinyl group, as established by Zheltvai et al. [1]. Researchers and industrial chemists can rationally select this compound over its saturated analogs to synthesize metal-containing monomers where the metal center is covalently anchored to a polymer backbone via the vinyl group. This is not achievable with simple trifluoroacetylacetone or the saturated 1,1,1-trifluoro-6-methylheptane-2,4-dione, which lack the necessary terminal olefin for radical or coordination-insertion polymerization.

Precursor for Fluorinated Heterocycles with Pendant Functionality

As a 1,3-diketone, this compound is a classic precursor for pyrazoles, isoxazoles, and diazepines. The choice of this specific edifice over simpler diketones is justified when the synthetic target requires a pendant vinyl group for subsequent functionalization (e.g., cross-linking, bioconjugation, or further polymerization) while also incorporating the metabolically stabilizing trifluoromethyl group [2]. This allows for the creation of complex, functionalized heterocyclic libraries that are not accessible from saturated or non-fluorinated starting materials.

Development of Volatile MOCVD/ALD Precursors for Metal Oxide Thin Films

Based on the class-level evidence that trifluoromethyl-substituted β-diketonates yield highly volatile and thermally stable metal complexes [1], this compound is a rational candidate for developing next-generation precursors for Chemical Vapor Deposition. The unsaturated vinyl group offers a potential thermal decomposition pathway to yield cleaner metal films with less carbon contamination, a known advantage of allyl- or vinyl-substituted ligand systems in MOCVD precursor design. This property differentiates it from fully saturated fluorinated diketone precursors.

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